5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine: is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a pyrrolo[2,3-B]pyridine core. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine typically involves the bromination and chlorination of a pyrrolo[2,3-B]pyridine precursor. One common method involves the following steps :
Starting Material: 4-chloro-7-azaindole is dissolved in dichloromethane.
Bromination: Liquid bromine is added dropwise to the solution at 0°C, followed by stirring for 2 hours.
Workup: The reaction mixture is quenched with a saturated solution of sodium bisulfite, and the organic layer is separated.
Purification: The product is purified by column chromatography to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, coupling with phenylboronic acid can yield phenyl-substituted pyrrolo[2,3-B]pyridine derivatives.
Scientific Research Applications
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, particularly those targeting fibroblast growth factor receptors (FGFRs).
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: The compound is explored for its potential in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine, particularly in medicinal applications, involves the inhibition of specific molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-B]pyridine
- 5-Bromo-1H-pyrrolo[2,3-B]pyridine
Uniqueness
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. This dual substitution pattern allows for diverse chemical modifications and enhances its utility in various synthetic applications.
Properties
IUPAC Name |
5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDQNRHKEYTVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672023 | |
Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-82-7 | |
Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876343-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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